Hydroxy Iloperidone-d4
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Overview
Description
Hydroxy Iloperidone-d4 is a deuterated derivative of Hydroxy Iloperidone, a metabolite of the antipsychotic drug Iloperidone. This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C24H25D4FN2O4, and it has a molecular weight of 432.52 .
Preparation Methods
The preparation of Hydroxy Iloperidone-d4 involves the synthesis of Iloperidone followed by its hydroxylation and subsequent deuteration. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Hydroxy Iloperidone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
Hydroxy Iloperidone-d4 has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetics: This compound is used in pharmacokinetic studies to understand the metabolism and distribution of Iloperidone in the body.
Drug Development: It is used in the development of new antipsychotic drugs and to study drug-drug interactions.
Analytical Chemistry: This compound is used as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
The mechanism of action of Hydroxy Iloperidone-d4 is related to its parent compound, Iloperidone. Iloperidone is an atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This compound, being a metabolite, retains similar receptor binding properties and contributes to the overall pharmacological effects of Iloperidone .
Comparison with Similar Compounds
Hydroxy Iloperidone-d4 can be compared with other similar compounds, such as:
Hydroxy Iloperidone: The non-deuterated form of this compound, which has similar pharmacological properties but different isotopic composition.
Desfluoro Iloperidone-d3: A deuterated derivative of Iloperidone lacking the fluorine atom, used in similar research applications.
Iloperidone Carboxylic Acid-d3: Another deuterated metabolite of Iloperidone, used in pharmacokinetic and drug development studies.
This compound is unique due to its deuterated nature, which provides advantages in analytical studies by enhancing the sensitivity and accuracy of mass spectrometric analyses .
Properties
Molecular Formula |
C24H29FN2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i1D3,16D |
InChI Key |
SBKZGLWZGZQVHA-KFHHUZHISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
Origin of Product |
United States |
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